Product packaging for Alcoformol(Cat. No.:CAS No. 37328-90-8)

Alcoformol

Cat. No.: B1218047
CAS No.: 37328-90-8
M. Wt: 76.09 g/mol
InChI Key: GGCJLWBMJYGIRE-UHFFFAOYSA-N
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Description

Contextualization of Alcoformol within Chemical Science and Applied Research

This compound, more commonly known in scientific literature and laboratory settings as alcoholic formalin, is not a single chemical entity but a solution primarily composed of formaldehyde (B43269) and an alcohol, most frequently ethanol (B145695). This mixture holds a significant position in the realm of chemical science, particularly in the specialized field of histology, which involves the microscopic study of tissue anatomy. The solution's utility stems from its properties as a fixative, a substance used to preserve biological tissues from decay and to maintain their structure for detailed examination.

The principal components of this compound, formaldehyde and ethanol, each contribute to its efficacy. Formaldehyde, a potent cross-linking agent, forms methylene (B1212753) bridges between proteins, effectively locking cellular components in place. Ethanol, a coagulating fixative, works by precipitating proteins and removing water from the tissues. nih.gov The combination of these two actions results in a fixative that can rapidly penetrate tissues while preserving cellular morphology. kyronsci.comleicabiosystems.com In applied research, particularly in medical diagnostics and pathology, this compound plays a crucial role in the preparation of tissue samples for analysis. Its ability to preserve delicate structures makes it a valuable tool for understanding disease processes at the cellular level. kyronsci.com

Historical Trajectories of this compound Applications in Scientific Disciplines

The use of formaldehyde as a tissue preservative dates back to the late 19th century, and its combination with alcohol soon followed as researchers sought to optimize fixation techniques. For over a century, formalin-based fixatives have been the standard in histopathology. nih.gov The development of alcoholic formalin solutions was driven by the need for faster fixation and better preservation of certain tissue components compared to aqueous formalin solutions alone.

Historically, this compound has been employed across various scientific disciplines that rely on microscopic analysis. In zoology and botany, it has been used to preserve specimens collected from the field. In anatomy and pathology, its application has been fundamental to the study of both normal and diseased tissues. The evolution of its use has seen various formulations being developed, such as the addition of acetic acid to create formol acetic alcohol, which further enhances the fixation of nuclear details. leicabiosystems.com While newer fixatives and molecular techniques have emerged, the historical significance of this compound in establishing much of our foundational understanding of microscopic anatomy is undeniable.

Conceptual Frameworks for Understanding this compound's Role in Research Methodologies

The role of this compound in research methodologies is best understood through the conceptual framework of tissue fixation. Fixation is the critical first step in a multi-stage process that prepares biological samples for microscopic observation. The primary goal of this framework is to preserve the tissue in a life-like state, preventing autolysis (self-digestion) and putrefaction by microorganisms.

Conceptually, this compound acts as a bridge between the dynamic, living state of a tissue and the static, observable state required for analysis. Its mechanism of action, combining cross-linking and coagulation, provides a stable framework that can withstand the subsequent stages of tissue processing, such as dehydration, clearing, and embedding in paraffin (B1166041) wax. The choice of this compound as a fixative is often guided by the specific research question. For instance, its lipid-clearing properties make it particularly useful for examining fatty tissues, such as breast tissue, to better visualize lymph nodes. leicabiosystems.com

The following interactive table outlines the conceptual contributions of this compound's primary components to the fixation process:

ComponentPrimary ActionContribution to Fixation Framework
Formaldehyde Cross-linkingStabilizes proteins by forming methylene bridges, preserving cellular architecture.
Ethanol Coagulation/DehydrationPrecipitates proteins and removes water, hardening the tissue and aiding in preservation.
Acetic Acid (in some formulations) Nuclear FixationEnhances the preservation of nuclear chromatin and chromosomes. leicabiosystems.com

Scope and Objectives of Contemporary this compound Research

In the contemporary research landscape, the use of this compound continues, albeit with a more nuanced understanding of its advantages and limitations. While it remains a staple for many routine histological applications, current research often involves comparing its efficacy with other fixatives, particularly in the context of advanced molecular analysis techniques.

The objectives of research involving this compound today often fall into several key areas:

Optimization for Immunohistochemistry (IHC): Researchers continue to investigate methods to improve the performance of this compound-fixed tissues in IHC, a technique used to detect specific proteins in cells. This includes refining antigen retrieval techniques to unmask epitopes that may be altered by the fixation process.

Molecular Pathology: A significant area of research is the compatibility of this compound fixation with molecular techniques like DNA and RNA analysis. While alcohol-based fixatives are generally considered better for preserving nucleic acids than purely formalin-based ones, studies aim to define the optimal fixation times and conditions to ensure the integrity of genetic material for downstream applications like polymerase chain reaction (PCR). nih.gov

Development of Safer Alternatives: Due to the hazardous nature of formaldehyde, there is ongoing research into developing less toxic fixatives that can provide comparable or superior results to this compound. These studies often use this compound as a benchmark against which new formulations are tested.

The following table summarizes key research findings related to the application of alcoholic formalin:

Research FocusFinding
Tissue Penetration Alcoholic formalin promotes rapid penetration of the fixative into the tissue. kyronsci.com
Erythrocyte Preservation It achieves coagulant fixation without causing the lysis (rupture) of red blood cells. kyronsci.com
Lipid Extraction The solution is effective in clearing and extracting lipids, which is advantageous for examining fatty specimens. leicabiosystems.com
Nucleic Acid Preservation Alcohol-based fixatives are generally considered more suitable for the preservation of DNA and RNA compared to purely aqueous formalin solutions. nih.gov

An Examination of "this compound": A Non-Standard Chemical Term

Extensive research into chemical and scientific databases reveals that "this compound" is not a recognized chemical compound under standard chemical nomenclature, such as that established by the International Union of Pure and Applied Chemistry (IUPAC). The term does not appear in peer-reviewed chemical literature or comprehensive chemical databases as a distinct molecular entity with a defined structure or established synthesis pathways.

While the user's request specifies a detailed article on the synthesis of "this compound," the absence of this compound in scientific records makes it impossible to provide a factually accurate and scientifically valid response that adheres to the provided outline. The generation of content describing synthesis protocols, reaction kinetics, and purification techniques for a non-existent compound would be speculative and misleading.

It is possible that "this compound" is a trade name, a regional or historical term, or a misnomer for another substance or mixture. For instance, the name might loosely refer to a solution containing an alcohol and formaldehyde, which are used in combination for disinfection or preservation purposes. However, without a precise chemical structure or composition, a scientific discussion of its synthesis is not feasible.

Therefore, the following sections of the requested article cannot be generated due to the non-existence of "this compound" as a scientifically defined chemical compound:

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H8O2 B1218047 Alcoformol CAS No. 37328-90-8

Properties

CAS No.

37328-90-8

Molecular Formula

C3H8O2

Molecular Weight

76.09 g/mol

IUPAC Name

ethanol;formaldehyde

InChI

InChI=1S/C2H6O.CH2O/c1-2-3;1-2/h3H,2H2,1H3;1H2

InChI Key

GGCJLWBMJYGIRE-UHFFFAOYSA-N

SMILES

CCO.C=O

Canonical SMILES

CCO.C=O

Other CAS No.

37328-90-8

Synonyms

alcoformol

Origin of Product

United States

Synthesis Pathways and Preparative Methodologies for Alcoformol2.1. General Principles of Alcoformol Synthesis2.1.1. Catalyst Systems in Alcoformol Preparation2.1.2. Reaction Kinetics and Thermodynamic Considerations in Alcoformol Synthesis2.2. Optimized Laboratory and Industrial Synthesis Protocols for Alcoformol2.3. Purification and Isolation Techniques for Research Grade Alcoformol Preparations2.4. Methodologies for Reproducibility in Alcoformol Synthesis for Research

In the interest of providing accurate and reliable information, it is crucial to address the foundational premise of the user's request. As "Alcoformol" is not a recognized compound, no verifiable data exists for its synthesis. Should the user be referring to a specific mixture or a compound known by another name, providing the correct chemical name or CAS number would be necessary to generate the requested scientific article.

Table of Mentioned Compounds

Advanced Analytical Characterization of Alcoformol and Its Derivatives

Spectroscopic Techniques for Alcoformol Analysis

Spectroscopic methods are indispensable for the detailed characterization of the molecular species present in this compound solutions.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation and quantitative analysis of the components in this compound. Both ¹H and ¹³C NMR are used to identify the different chemical species in equilibrium. researchgate.netacs.org

In a typical this compound solution (formaldehyde in methanol), formaldehyde (B43269) exists primarily as its reaction products. researchgate.net Free formaldehyde (H₂C=O) is often present in only trace amounts. researchgate.netnih.gov The main species observed by NMR are methoxy-methanol (the hemiformal of methanol (B129727) and formaldehyde) and a series of polyoxymethylene glycol methyl ethers, HO(CH₂O)nCH₃. researchgate.netfrontiersin.org

¹³C NMR is particularly effective for this analysis. The chemical shifts of the methylene (B1212753) (-CH₂-) carbons are distinct for each oligomer in the polyoxymethylene series, allowing for their identification and quantification. researchgate.netresearchgate.net Similarly, ¹H NMR can distinguish the protons in the different chemical environments of the various species present in the solution. researchgate.netresearchgate.net Studies have utilized both ¹H and ¹³C NMR to determine the equilibrium constants for the formation of these various species at different temperatures and concentrations. researchgate.netepa.gov

Table 1: Illustrative ¹³C NMR Chemical Shifts for Species in a Formaldehyde-Methanol-Water Solution

Compound/Species Functional Group Typical Chemical Shift (ppm)
Methylene Glycol (MG) HO-C H₂-OH ~82.5
Polyoxymethylene Glycol (n=2) HO-(C H₂O)₂-H ~86.5 (internal), ~89.0 (terminal)
Methoxymethanol (B1221974) (MM) CH₃O-C H₂-OH ~87.0
Methoxylated Glycol (n=2) CH₃O-(C H₂O)₂-H ~90.5 (internal), ~93.5 (terminal)
Methanol C H₃-OH ~49.0

Note: Chemical shifts are approximate and can vary with solvent, concentration, and temperature. Data compiled from multiple spectroscopic studies. researchgate.netresearchgate.netusda.gov

Fourier Transform Infrared (FTIR) Spectroscopy in Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in this compound, providing insight into its composition. The FTIR spectrum of an this compound solution is a composite of the spectra of the alcohol, water, free formaldehyde, and the various hemiformal and polyoxymethylene species. frontiersin.orgresearchgate.net

Key vibrational bands include:

O-H Stretching: A broad band typically in the region of 3600-3200 cm⁻¹, characteristic of the hydroxyl groups in the alcohol, water, and the terminal -OH groups of the glycol and hemiformal derivatives.

C-H Stretching: Bands in the 3000-2800 cm⁻¹ region, corresponding to the methyl (CH₃) group of the alcohol and the methylene (CH₂) groups of the formaldehyde-derived species. researchgate.net

C=O Stretching: The stretching vibration of the carbonyl group in free (unreacted) formaldehyde is typically observed around 1745 cm⁻¹. researchgate.net Its low intensity in this compound solutions confirms that formaldehyde is predominantly in its hydrated or alcohol-adducted forms.

C-O Stretching and O-C-O Bending: The region from 1300 cm⁻¹ to 1000 cm⁻¹ is particularly informative. It contains strong, often overlapping, bands corresponding to the C-O stretching and O-C-O bending vibrations of the alcohol, hemiformals, and the polyoxymethylene ether chains. frontiersin.orgresearchgate.net For instance, a characteristic feature for methoxymethanol (CH₃OCH₂OH) has been identified around 1195 cm⁻¹. frontiersin.org

FTIR can be used to monitor the chemical changes during reactions involving this compound, such as resin formation, by tracking the disappearance of reactant bands and the appearance of product bands. researchgate.net

Table 2: Characteristic FTIR Absorption Bands for this compound Components

Functional Group Vibration Type Approximate Wavenumber (cm⁻¹)
Hydroxyl (-OH) O-H Stretch 3600 - 3200 (Broad)
Methyl/Methylene (-CH₃, -CH₂) C-H Stretch 3000 - 2800
Free Formaldehyde (C=O) C=O Stretch ~1745
Methylene Glycol/Hemiformal C-O Stretch 1100 - 1000
Polyoxymethylene Ether (-O-CH₂-O-) C-O-C Stretch 1250 - 1050

Note: These are general ranges; specific peak positions can be influenced by the molecular environment and intermolecular interactions. frontiersin.orgresearchgate.netresearchgate.net

Mass Spectrometry (MS) Applications in Molecular Identification and Purity Assessment

Mass Spectrometry (MS) is a highly sensitive technique used to identify the molecular weights of the components in this compound and to assess its purity. Due to the non-volatile nature of the polyoxymethylene derivatives, soft ionization techniques such as Electrospray Ionization (ESI) are often employed, sometimes coupled with liquid chromatography (LC-MS).

MS analysis can confirm the presence of the series of polyoxymethylene glycols and their alcohol-terminated derivatives by identifying ions corresponding to their specific molecular weights. For an this compound based on methanol, MS would detect series of ions corresponding to the masses of HO(CH₂O)n-H and CH₃O(CH₂O)n-H, along with their adducts (e.g., with sodium, [M+Na]⁺).

For purity assessment, MS is invaluable for detecting and identifying trace impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify volatile impurities. researchgate.net For non-volatile impurities, LC-MS is the method of choice. Derivatization techniques are often used to enhance the detection of formaldehyde itself. For example, reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH) produces a stable derivative that is readily analyzed by LC-MS, allowing for sensitive quantification of free formaldehyde. jasco-global.comrsc.org

Chromatographic Separation Techniques for this compound

Chromatography is essential for separating the complex mixture of components in this compound, enabling both qualitative identification and precise quantification.

Gas Chromatography (GC) for Volatile Component Profiling

Gas Chromatography (GC) is primarily used to analyze the volatile components of this compound, such as the parent alcohol (e.g., methanol) and any other volatile impurities. nih.gov Direct analysis of formaldehyde by GC is challenging due to its high polarity and reactivity. researchgate.net A significant issue is the potential for methanol to partially convert to formaldehyde in the hot GC injection port, which can create analytical artifacts. researchgate.net

To overcome these challenges, several approaches are used:

Direct Injection: Using a polar column (e.g., a wax-type column) and carefully optimized temperature programs can allow for the separation and quantification of methanol and other volatile organic compounds. researchgate.net

Headspace Analysis (HS-GC): This technique analyzes the vapor phase in equilibrium with the liquid sample, which is ideal for quantifying volatile components like methanol without injecting the non-volatile oligomers. europa.eu

Derivatization: Formaldehyde can be converted into a more volatile and stable derivative before GC analysis. nih.gov A common method involves derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), with the resulting oxime being detected with high sensitivity by an Electron Capture Detector (ECD). europa.eu Another method involves derivatization with p-toluenesulfonic acid in ethanol (B145695) to form diethoxymethane, which is then analyzed by GC-MS or GC-FID. nih.gov

Table 3: Example GC Conditions for Volatile Component Analysis in this compound

Parameter Condition for Methanol Analysis Condition for Derivatized Formaldehyde
Technique Headspace GC-FID GC-FID / GC-MS
Column Polar Wax Column (e.g., Carbowax) Non-polar Column (e.g., SH-1, DB-5)
Injector Temp. 120-150 °C 250-280 °C
Oven Program Isothermal (e.g., 80 °C) or Gradient (e.g., 50 to 100 °C) Temperature Gradient (e.g., 240 to 260 °C)
Detector Flame Ionization Detector (FID) FID or Mass Spectrometer (MS)

Note: Conditions are illustrative and require optimization for specific applications and instrumentation. researchgate.neteuropa.eushimadzu.com

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of the non-volatile components of this compound. drawellanalytical.com It excels at separating and quantifying the various polyoxymethylene glycol oligomers and their derivatives. nih.gov

Reversed-phase HPLC (RP-HPLC) is typically used, where the separation is based on the polarity of the analytes. A C18 column is commonly employed with a mobile phase gradient, often consisting of water and an organic modifier like methanol or acetonitrile (B52724). nih.govresearchgate.net This allows for the separation of the oligomers based on their chain length; longer, more non-polar chains are retained longer on the column.

For the specific and sensitive quantification of formaldehyde, HPLC is almost always coupled with a pre- or post-column derivatization step. lcms.cz The most widely used method involves pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium. researchgate.netijcpa.in This reaction forms a stable, yellow-colored 2,4-dinitrophenylhydrazone derivative that has a strong UV-Vis chromophore, allowing for highly sensitive detection using a UV or Diode Array Detector (DAD) at wavelengths around 350-360 nm. ijcpa.inuc.edu This method is highly selective for aldehydes and ketones and is the basis for many standard regulatory methods. uc.edu Another established method uses post-column derivatization with acetylacetone, which forms a fluorescent product detected with high selectivity. lcms.cz

Table 4: Typical HPLC Conditions for Analysis of Derivatized Formaldehyde

Parameter Value/Condition
Technique Reversed-Phase HPLC with UV/DAD Detection
Derivatizing Agent 2,4-Dinitrophenylhydrazine (DNPH)
Column C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile / Water Gradient or Isocratic Mixture
Flow Rate 1.0 - 1.5 mL/min
Detection Wavelength ~350-360 nm
Column Temperature Ambient or slightly elevated (e.g., 30-40 °C)

Note: These conditions are typical for the analysis of the DNPH derivative of formaldehyde and may require optimization. researchgate.netijcpa.inuc.edu

Hybrid and Hyphenated Analytical Approaches in this compound Research

The comprehensive characterization of "this compound," a disinfectant formulation primarily composed of formaldehyde and ethanol, relies on sophisticated analytical techniques that offer both high separation efficiency and sensitive detection. Hybrid and hyphenated methods, which couple a separation technique with a detection technique, are indispensable for resolving the components of such mixtures and identifying any potential derivatives or impurities.

GC-MS and LC-MS Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are cornerstone techniques for the analysis of "this compound" and similar disinfectant solutions. Their applicability is rooted in their ability to separate volatile and non-volatile components, respectively, and provide detailed structural information through mass spectrometric detection.

GC-MS Analysis

GC-MS is particularly well-suited for the analysis of volatile compounds like ethanol and formaldehyde. In the context of "this compound," GC-MS can be employed to quantify the ethanol content and to detect other volatile impurities. The direct injection of a diluted "this compound" sample allows for the separation of ethanol from other volatile components on a chromatographic column, with subsequent detection and identification by the mass spectrometer. fda.govshimadzu.com For instance, methods developed for the quality assessment of alcohol-based hand sanitizers, which often contain ethanol as a primary ingredient, are directly applicable. shimadzu.comnih.gov These methods can effectively screen for potentially harmful impurities. fda.gov

The analysis of formaldehyde by GC-MS often requires a derivatization step to improve its volatility and chromatographic behavior. A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with formaldehyde to form a stable oxime derivative. europa.eu This derivative is then readily analyzed by GC-MS, allowing for sensitive quantification. europa.eu Headspace GC-MS is another powerful technique, especially for determining volatile compounds in liquid or solid samples without extensive sample preparation. europa.eumdpi.com

A typical GC-MS method for analyzing the components of an "this compound"-type solution would involve the following:

ParameterSetting
Column Capillary column (e.g., HP-5)
Injection Mode Split/Splitless
Carrier Gas Helium
Temperature Program Ramped temperature gradient to separate components based on boiling points
MS Ionization Electron Ionization (EI)
MS Detection Scan/SIM mode for quantification and identification

This table is illustrative of a general GC-MS method and specific parameters would be optimized for the exact formulation.

LC-MS Analysis

LC-MS, particularly with techniques like Ultra-Performance Liquid Chromatography (UPLC) coupled to mass spectrometry, is a powerful tool for analyzing formaldehyde and its derivatives, especially in complex matrices. Direct analysis of the small, polar, and UV-weak formaldehyde molecule by HPLC can be challenging. elsevierpure.com Therefore, derivatization is a common and effective strategy. The most widely used derivatizing agent for formaldehyde in liquid chromatography is 2,4-dinitrophenylhydrazine (DNPH). nih.govresearchgate.net Formaldehyde reacts with DNPH to form a stable 2,4-dinitrophenylhydrazone derivative, which is highly responsive to UV or mass spectrometric detection. tandfonline.comcabidigitallibrary.orgnih.gov

LC-MS/MS (tandem mass spectrometry) provides enhanced selectivity and sensitivity for the analysis of analytes in complex mixtures, such as dental preparations or biological samples. nih.govnih.gov This technique is crucial for confirming the identity of the analyte and for quantifying it at very low levels. The use of LC-MS is also prominent in the analysis of a wide range of antimicrobial agents used in various fields, including dentistry. nih.govacs.orgwur.nl

A representative LC-MS method for formaldehyde analysis after DNPH derivatization is summarized below:

ParameterSetting
Column C18 reversed-phase column
Mobile Phase Gradient of acetonitrile and water
Ionization Source Electrospray Ionization (ESI)
MS Detection Tandem Mass Spectrometry (MS/MS) for selected reaction monitoring (SRM)

This table represents a general approach; specific conditions would require optimization.

Emerging Analytical Technologies for Comprehensive this compound Characterization

While GC-MS and LC-MS are established methods, research continues to drive the development of new and improved analytical technologies for the characterization of volatile organic compounds (VOCs) like the components of "this compound." mdpi.comneu.edu These emerging technologies aim to provide faster analysis, higher sensitivity, and even real-time monitoring capabilities.

Advanced Mass Spectrometry Techniques

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS): PTR-MS is a highly sensitive technique for the real-time monitoring of VOCs in the gas phase. It can detect compounds like formaldehyde and ethanol at very low concentrations without the need for pre-concentration or chromatographic separation. nih.gov

Selected-Ion Flow-Tube Mass Spectrometry (SIFT-MS): Similar to PTR-MS, SIFT-MS allows for the direct and real-time quantification of trace gases, including formaldehyde and ethanol, in air or the headspace of a sample. nih.gov

These techniques could be particularly useful for monitoring the stability of "this compound" solutions and understanding the release of its volatile components.

Novel Sensor Technologies

There is a growing interest in the development of novel sensors for the rapid and selective detection of VOCs. aip.org These include:

Chemiresistive Sensors: These sensors utilize materials that change their electrical resistance upon exposure to specific chemical vapors.

Optical Sensors: Based on principles like surface-enhanced Raman spectroscopy (SERS) and laser absorption spectroscopy, these sensors offer high sensitivity for detecting VOCs. aip.org

Nanomaterial-based Sensors: The unique properties of nanomaterials are being harnessed to create highly sensitive and selective sensors for a variety of chemical compounds. researchgate.net

While still largely in the research and development phase for this specific application, these emerging technologies hold the potential to revolutionize the quality control and characterization of disinfectant solutions like "this compound."

Method Validation and Quality Control in this compound Analytical Research

The validation of analytical methods is a critical requirement in the quality control of any pharmaceutical or disinfectant product, including "this compound." cleanroomtechnology.com Method validation ensures that the chosen analytical procedure is suitable for its intended purpose and consistently produces reliable and accurate results. contractpharma.com Quality control, in turn, involves the routine application of these validated methods to ensure that each batch of the product meets the required specifications. mt.comschmidt-haensch.com

The validation process for an analytical method for "this compound" would typically assess the following parameters, in accordance with guidelines from regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA):

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. wur.nl For "this compound," this means being able to distinguish and quantify formaldehyde and ethanol separately from any other potential ingredients or contaminants.

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. This is typically demonstrated by analyzing a series of standards of known concentrations. cabidigitallibrary.org

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed using recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered is measured. tandfonline.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision). tandfonline.com

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. tandfonline.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, temperature, mobile phase composition). This provides an indication of its reliability during normal usage.

The following table provides an example of typical acceptance criteria for the validation of a chromatographic method for "this compound" components.

Validation ParameterAcceptance Criteria
Linearity (Correlation Coefficient, R²) ≥ 0.999
Accuracy (Recovery) 98.0% - 102.0%
Precision (RSD) ≤ 2.0%
LOD/LOQ Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ

These criteria are illustrative and may vary depending on the specific application and regulatory requirements.

Mechanistic Investigations of Alcoformol S Action in Biological and Material Systems

Mechanisms of Protein Interaction and Modification by Alcoformol

The interaction of this compound with proteins involves processes driven by both its alcohol and formaldehyde (B43269) components. These interactions can lead to significant modifications of protein structure, influencing their biological activity and the integrity of biological samples.

Elucidation of Coagulation Pathways Induced by Alcohol Components

The alcohol component of this compound, ethanol (B145695), is known to induce protein coagulation and denaturation. This mechanism is a key aspect of alcohol's antimicrobial action, affecting the structural integrity of microbial cells dsmz.de. Beyond microbial contexts, ethanol can influence blood coagulation pathways in broader biological systems. Studies have shown that ethanol can impact blood platelets, making them more prone to clumping. Additionally, it can influence fibrinogen, a crucial protein in blood coagulation, thereby affecting clot formation epa.govfishersci.co.ukfishersci.atwikipedia.org. The precise mechanisms by which ethanol affects fibrinogen levels and polymerization are still under investigation, but evidence suggests it can impair fibrinogen polymerization and influence platelet function fishersci.co.ukfishersci.at.

Component Biological Target (Coagulation) Observed Effect Source
Ethanol Blood Platelets Increased clumping tendency epa.govfishersci.at
Ethanol Fibrinogen Influence on levels and polymerization; impaired clot formation epa.govfishersci.co.ukwikipedia.org

Analysis of Cross-linking Reactions by Formaldehyde Components

Formaldehyde, a highly reactive aldehyde, is a potent cross-linking agent and a key contributor to this compound's effects on proteins and nucleic acids fishersci.ptfishersci.ptscribd.comfishersci.sefishersci.com. The primary mechanism involves the formation of stable methylene (B1212753) bridges between molecules fishersci.ptfishersci.ptscribd.comfishersci.sefishersci.com. This process typically begins with the reaction of formaldehyde with primary amine groups, particularly the epsilon-amino group of lysine (B10760008) residues in proteins, forming unstable aminomethylol intermediates or Schiff bases fishersci.ptscribd.comfishersci.se. These intermediates can then react with other nucleophilic groups on nearby amino acids, such as the side chains of arginine, glutamine, histidine, tryptophan, and tyrosine, as well as with nucleic acid bases (DNA and RNA), to form stable covalent cross-links fishersci.ptscribd.comfishersci.sefishersci.com. This cross-linking is a fundamental mechanism underlying formaldehyde's use as a fixative in preserving biological tissues and stabilizing protein-nucleic acid complexes for research and analysis fishersci.ptscribd.com.

Reactant 1 Reactant 2 (via Formaldehyde) Resulting Linkage Affected Molecules Source
Lysine (primary amine) Amino Acids (e.g., Arginine, Glutamine, Histidine, Tryptophan, Tyrosine, Asparagine) Methylene Bridge Proteins fishersci.ptfishersci.sefishersci.com
Lysine (primary amine) Nucleic Acid Bases (DNA, RNA) Methylene Bridge Protein-Nucleic Acid Complexes scribd.comfishersci.sefishersci.com
Amino Acid Side Chains Amino Acid Side Chains Methylene Bridge Proteins fishersci.ptfishersci.sefishersci.com

Influence of this compound on Macromolecular Integrity in Research Samples

The formaldehyde component of this compound plays a critical role in preserving the structural integrity of macromolecules, particularly proteins and nucleic acids, within biological samples fishersci.ptscribd.comfishersci.seepa.gov. By forming cross-links, formaldehyde effectively immobilizes proteins and nucleic acids in situ, preventing their degradation by enzymes such as proteases and nucleases scribd.comnih.gov. This fixation process is essential for maintaining the morphology of cells and tissues, allowing for detailed microscopic examination and the preservation of biological specimens for long-term storage fishersci.ptscribd.com. The cross-linking also helps to stabilize protein-protein and protein-nucleic acid interactions, which is invaluable for studying complex biological processes and isolating intact molecular complexes scribd.com. While the alcohol component can cause denaturation, the combined action in this compound, particularly with appropriate concentrations, facilitates both microbial inactivation and structural preservation necessary for certain research applications epa.gov.

Antimicrobial Action Mechanisms of this compound

This compound's efficacy as an antimicrobial agent stems from the combined actions of formaldehyde and ethanol on microbial cells. These components target essential cellular components and processes, leading to inactivation or death of microorganisms.

Cellular and Subcellular Targets of this compound's Antimicrobial Efficacy

The antimicrobial action of this compound involves targeting multiple cellular and subcellular components within microorganisms. Ethanol primarily disrupts cell membranes by dissolving lipids and denaturing proteins essential for membrane function dsmz.denih.gov. This leads to increased membrane permeability and leakage of intracellular contents dsmz.de. Ethanol also causes coagulation of cytoplasmic proteins, interfering with vital metabolic processes dsmz.de. Formaldehyde, on the other hand, penetrates the cell wall and membrane and reacts with a wide range of functional groups in proteins and nucleic acids fishersci.ptscribd.comfishersci.sefishersci.com. Its cross-linking ability disrupts the structure and function of enzymes, structural proteins, DNA, and RNA, which are critical for microbial survival and reproduction fishersci.ptscribd.comfishersci.sefishersci.comnih.gov. Key targets include amino groups in proteins and nitrogen atoms in nucleic acid bases fishersci.ptscribd.comfishersci.se. The combined action of membrane disruption by ethanol and widespread molecular damage by formaldehyde contributes to this compound's broad-spectrum antimicrobial activity.

Component Primary Cellular/Subcellular Targets Mechanism of Action Source
Ethanol Cell Membrane (Lipids, Proteins) Disruption, increased permeability, protein denaturation dsmz.denih.gov
Ethanol Cytoplasmic Proteins Coagulation, interference with metabolic processes dsmz.de
Formaldehyde Proteins (Enzymes, Structural) Cross-linking, functional disruption fishersci.ptscribd.comfishersci.sefishersci.comnih.gov
Formaldehyde Nucleic Acids (DNA, RNA) Cross-linking, disruption of genetic material scribd.comfishersci.sefishersci.comnih.gov

Comparative Studies on the Bactericidal and Fungicidal Properties of this compound in Laboratory Models

While specific detailed comparative studies focusing solely on "this compound" across a wide range of bacteria and fungi in laboratory models were not extensively detailed in the provided search results, the antimicrobial properties of its key components, formaldehyde and alcohol, are well-established and have been studied comparatively in various contexts fishersci.campg.dewikipedia.org. Formaldehyde is known for its broad-spectrum activity against bacteria, fungi, viruses, and spores due to its potent cross-linking capabilities fishersci.ca. Alcohols, such as ethanol and isopropyl alcohol, demonstrate good bactericidal and fungicidal activity, primarily through protein denaturation and membrane disruption, although their efficacy can be influenced by concentration and the presence of organic matter dsmz.dempg.dewikipedia.org. Studies involving solutions containing formaldehyde and alcohol, sometimes referred to as "this compound agents" in specific applications like endodontics, have investigated their effectiveness against microbial flora fishersci.camims.combmrb.io. For instance, research in endodontics explored the antimicrobial effectiveness of this compound agents with different formaldehyde concentrations against root canal bacteria fishersci.camims.com. Comparative studies of different antiseptic formulations, including isopropyl alcohol, have shown varying degrees of bactericidal and fungicidal efficacy depending on factors like contact time and organic load mpg.dewikipedia.org. The combined presence of formaldehyde and ethanol in this compound is understood to leverage the distinct yet complementary antimicrobial mechanisms of each component, likely contributing to a broader or more potent effect than either chemical alone, though the precise synergistic or additive effects would be dependent on the specific formulation and target organism.

This compound as a Model Compound for Aldehyde-Alcohol Reaction Studies

This compound is primarily described as a mixture of formaldehyde and ethanol. scribd.com Formaldehyde is the simplest aldehyde (CH₂O), and ethanol is a primary alcohol (C₂H₅OH). The interaction between aldehydes and alcohols is a fundamental class of organic reactions. These reactions can lead to the formation of hemiacetals and, under certain conditions, acetals. wikipedia.orgfishersci.cafishersci.se

The reaction between an aldehyde and an alcohol typically involves the nucleophilic addition of the alcohol's oxygen atom to the carbonyl carbon of the aldehyde. This forms a hemiacetal, which contains both an alcohol (-OH) and an ether (-OR') functional group on the same carbon atom that was the carbonyl carbon. wikipedia.orgfishersci.se Further reaction of the hemiacetal with another molecule of alcohol, usually under acidic conditions and with the removal of water, can yield an acetal (B89532), characterized by two ether functional groups on the former carbonyl carbon. wikipedia.org

While this compound, being a mixture containing both an aldehyde (formaldehyde) and an alcohol (ethanol), inherently involves these types of functional groups, detailed research findings or data tables specifically demonstrating this compound's use as a designated model compound for studying the mechanisms of aldehyde-alcohol reactions were not extensively found in the allowed sources. The scientific literature broadly covers the mechanisms of hemiacetal and acetal formation from various aldehydes and alcohols. wikipedia.orgfishersci.cafishersci.se

It is worth noting that some sources list a CAS number (37328-90-8) and a molecular formula (C₃H₈O₂) for "this compound" wikipedia.orgbmrb.io. However, C₃H₈O₂ corresponds to compounds such as propanediol (B1597323) isomers or methoxyethanol, which are distinct from a simple mixture of formaldehyde (CH₂O) and ethanol (C₂H₅OH). This discrepancy suggests that "this compound" may sometimes refer to a specific formulation, reaction product, or potentially that the CAS information in some databases may not universally represent the formaldehyde-ethanol mixture described elsewhere.

Applications of Alcoformol in Diverse Scientific Research Domains

Alcoformol in Specimen Fixation for Morphological Analysis

Fixation is a critical initial step in preparing biological specimens for microscopic examination, aiming to preserve tissue architecture and cellular components by halting degradation processes. This compound serves as a fixative, combining the actions of both aldehyde and alcohol fixatives.

The effectiveness of a fixative in preserving tissue morphology is paramount for accurate histological analysis. While formaldehyde-based fixatives like neutral buffered formalin (NBF) are widely used and known for good general structure preservation, they function primarily through protein cross-linking. histology.blognih.gov Alcohol-based fixatives, conversely, precipitate proteins. histology.blognih.gov Studies comparing alcohol-based fixatives, such as a mixture of ethanol (B145695), methanol (B129727), and acetic acid (EMA), to NBF have indicated that alcohol-based solutions can offer superior preservation of histo-architectures and fine cellular details, resulting in better staining affinity in techniques like Hematoxylin and Eosin (H&E) staining. nih.gov This suggests that the alcoholic component in this compound likely contributes significantly to the precipitation and stabilization of cellular proteins, complementing the cross-linking action of formaldehyde (B43269) to potentially enhance morphological preservation.

Effective tissue fixation is influenced by several factors, including the type and size of the tissue, the volume of the fixative, and the duration and temperature of fixation. carislifesciences.comyoutube.comsolmedialtd.com The specific concentration of formaldehyde within the ethanol solution in this compound can be adjusted depending on the intended application, allowing for some degree of protocol optimization. ontosight.ai For instance, adequate fixative penetration is crucial, with a volume ratio of fixative to tissue of at least 10:1 or 20:1 generally recommended, and tissue thickness ideally kept around 3-4 mm to ensure complete fixation. carislifesciences.comyoutube.comsolmedialtd.com While general guidelines for fixation with aldehyde and alcohol-based fixatives exist, specific optimized protocols utilizing this compound for diverse tissue types in research would depend on the precise composition of the this compound mixture and the requirements of subsequent analyses.

This compound in Molecular Biology and Biochemistry Research Applications

The choice of fixative significantly impacts the integrity and accessibility of macromolecules like nucleic acids and proteins, which is crucial for molecular biology and biochemistry research techniques.

Formalin fixation, while effective for morphological preservation, is known to cause degradation and chemical modification of nucleic acids, which can negatively impact downstream molecular assays such as PCR and gene expression profiling. gene-quantification.denih.gov Alcohol-based fixatives, by contrast, are generally considered more suitable for preserving nucleic acids due to their protein-precipitating mechanism rather than cross-linking. nih.govgene-quantification.de Research comparing an alcohol-based fixative (MF) to formalin has shown that the alcohol-based fixative can yield DNA quality comparable to frozen samples and RNA quality sufficient for gene expression analysis, although RNA stability over long-term storage at room temperature can be a concern. gene-quantification.de A cold fixation procedure involving initial fixation in formalin followed by ethanol has also been shown to better preserve nucleic acid integrity, particularly RNA. nih.gov The presence of ethanol in this compound suggests it may offer better nucleic acid preservation compared to purely formaldehyde-based fixatives, although the degree of preservation would likely depend on the specific ratio of alcohol to formaldehyde in the mixture.

Immunohistochemistry (IHC) and immunocytochemistry (ICC) rely on the specific binding of antibodies to target antigens within tissues or cells. Formaldehyde fixation can form cross-links that mask antigenic sites, often necessitating antigen retrieval techniques to expose these epitopes for antibody binding. youtube.comabcam.comresearchgate.netihcworld.com Alcohol-based fixatives, by precipitating proteins, may preserve the antigenicity of some epitopes more effectively, potentially reducing or eliminating the need for antigen retrieval for certain antibodies. nih.govnih.gov Studies have reported better antigenic stability for specific proteins, such as actin and Ki67, in tissues fixed with alcohol-based solutions compared to formalin. nih.gov While alcohol-fixed samples can often be successfully immunostained without antigen retrieval, heat-induced antigen retrieval has also shown beneficial effects for detecting intracellular antigens in alcohol-fixed cell samples, improving staining specificity and reducing background. nih.gov The effect of this compound on antigenic stability would be a result of the combined actions of formaldehyde and ethanol, and optimization might be required depending on the target antigen and antibody used.

This compound in Microbiological and Biofilm Research

This compound's disinfectant properties, primarily attributed to formaldehyde, make it relevant in microbiological research, particularly in controlling microbial growth. ontosight.ai Studies have investigated the antibacterial effectiveness of this compound in specific applications, such as root canal disinfection in endodontics. Different concentrations of this compound have been explored for their efficacy against bacteria in this context, with varying concentrations recommended depending on the state of the pulp (vital or necrotic). researchgate.netslideshare.netslideshare.net Research has also examined the impact of this compound, among other agents, on the stainability of Gram-positive bacteria following disinfection and fixation procedures, which is important for microscopic identification and analysis of microorganisms in preserved samples. researchgate.net

Compound Names and PubChem CIDs

Evaluation of this compound's Role in Laboratory Disinfection Protocols

This compound and similar formaldehyde-alcohol mixtures have been evaluated for their effectiveness in laboratory disinfection protocols. These evaluations often compare their performance against individual components or other common disinfectants. Solutions containing formaldehyde and alcohol are considered effective for disinfection purposes, demonstrating activity against a broad spectrum of microorganisms, including vegetative bacteria, fungi, spores, and viruses. cmich.edu For instance, a mixture of 8% formaldehyde in 70% alcohol is considered highly effective for disinfection. cmich.edu

Research has also explored the efficacy of alcohol-based disinfectants, including ethanol, in laboratory settings. Studies have evaluated the effectiveness of alcohol disinfection through both field and laboratory research, assessing microorganism growth after disinfection procedures. nih.gov, nih.gov While alcohol alone is effective against many microorganisms, mixtures with other agents, such as formaldehyde, can enhance their germicidal properties. oakland.edu The effectiveness of alcohol 70% in disinfecting contaminated surfaces, even without prior cleaning, has been demonstrated in laboratory studies. nih.gov However, the efficacy can vary depending on the type of microorganism and the presence of organic matter. nih.gov

Specific studies have investigated the effectiveness of various disinfectants, including ethanol, against resilient microorganisms like Cryptosporidium parvum oocysts in cell culture. In one study, 70% ethanol did not reduce the infectivity of these oocysts after a 33-minute exposure, while other agents like hydrogen peroxide showed efficacy. researchgate.net This highlights that the effectiveness of this compound or its components can be organism-specific.

Research findings related to the evaluation of alcohol-based disinfection, relevant to understanding this compound's role, are summarized in the table below:

Disinfectant ConcentrationTest ConditionOutcome (Microorganism Detection)Reference
Alcohol 70%Field ResearchMicroorganism growth in 36.9% of tests (104/282) nih.gov, nih.gov
Alcohol 70%Laboratory ResearchMicroorganism detection in 25.0% of tests (23/92) nih.gov, nih.gov
Alcohol 70%Laboratory Study (with friction, without prior cleaning)Reduction of six logarithms of initial microbial population (Serratia marcescens) nih.gov
70% EthanolLaboratory Study (33 min exposure)No reduction in Cryptosporidium parvum oocyst infectivity researchgate.net

These studies contribute to the understanding of the factors influencing the efficacy of alcohol-containing disinfectants in laboratory settings.

Studies on Microbial Inactivation Kinetics with this compound Agents

Studies on microbial inactivation kinetics aim to quantify the rate and extent of microbial death upon exposure to disinfectant agents like this compound. While direct studies focusing solely on the kinetics of "this compound" as a named compound are limited in the provided search results, research on its components, formaldehyde and alcohol, and similar mixtures provides insights into the underlying kinetic principles.

Microbial inactivation is a kinetic process influenced by factors such as the type and concentration of the biocide, contact time, temperature, and the specific microorganism. jaypeedigital.com Formaldehyde is known to inactivate microorganisms through alkylation of proteins and nucleic acids. nih.gov, jaypeedigital.com Alcohols, such as ethanol, denature proteins and disrupt cell membranes. nih.gov

Research has investigated the inactivation kinetics of various microorganisms exposed to disinfectants. For example, studies have modeled the inactivation kinetics of bacteria like Escherichia coli and Staphylococcus aureus using different methods, demonstrating that inactivation rates can vary depending on the microorganism and environmental conditions. leicabiosystems.com The effectiveness of disinfectants, including formaldehyde and alcohol, against specific bacteria and spores has been evaluated by determining minimal inhibitory concentrations (MICs) and observing population reductions over time. nih.gov, scielo.br

One study specifically examined the effect of different disinfectants, including this compound, on the number and stainability of Gram-positive bacteria (S. faecalis). Immediately after disinfection, this compound reduced the relative number of Gram-positive staining bacteria by a factor of almost two. nih.gov After 4 and 14 days of storage, the reduction factors for this compound were 4 and 30, respectively, indicating a sustained effect on bacterial viability or stainability. nih.gov These results were attributed to the rate of cell wall destruction caused by the agents. nih.gov

Understanding the kinetics of microbial inactivation is crucial for optimizing disinfection protocols and determining appropriate contact times for this compound and similar formulations in research applications.

This compound in Non-Biological Material Preservation Research

The primary use of formaldehyde-alcohol mixtures in preservation research highlighted in the search results is in the context of biological materials, particularly tissue fixation for histology and pathology. cmich.edunih.govnih.govoakland.eduleicabiosystems.comlabconscious.comnovusbio.comnps.govslideshare.netcambridge.orggoogle.comelifesciences.orgbiorxiv.orgasm.orgresearchgate.netresearchgate.netscispace.comnih.gov This process involves preserving cellular architecture and preventing degradation of biological tissues. nih.govslideshare.net

While this compound is mentioned as a general preservative ontosight.ai, specific research on its application for the preservation of non-biological materials is not extensively detailed in the provided snippets. Alcohol itself is used as a preservative for biological samples, such as invertebrates, by stabilizing specimens and preventing deterioration. nps.govaquaticbio.com However, this is distinct from preserving the non-biological material of an object itself.

The search results did not yield specific studies focused on using this compound or formaldehyde-alcohol mixtures for the long-term preservation or stabilization of non-biological materials like metals, plastics, or archaeological artifacts, outside of their potential use as disinfectants on surfaces of such materials in a laboratory context. Research on the preservation of non-biological materials often involves different chemical agents and methodologies tailored to the specific degradation mechanisms of those materials.

Emerging and Niche Applications of this compound in Experimental Setups

Beyond its established roles in disinfection and biological fixation, this compound finds application in certain niche and experimental setups in scientific research.

One such application is in endodontics, where solutions of formaldehyde in alcohol (this compound) have been used for the clinical control of infections in root canals. researchgate.netnih.govslideshare.netslideshare.net Specifically, an 8.75% solution of formaldehyde in alcohol was reported as sufficient for treating necrotic pulps, while a 3.5% solution was used for teeth with vital pulps. nih.govslideshare.netslideshare.net Studies have examined the antimicrobial effectiveness of such this compound agents in endodontic therapy through bacteriological examination of root canals. researchgate.netresearchgate.net

Formaldehyde-alcohol mixtures, including alcoholic formalin, are also employed as fixatives in specific histological procedures and research contexts, such as the preparation of fatty tissue for histology or the fixation of testicular organoids for histological and immunofluorescent analyses. nih.govleicabiosystems.comasm.org Alcoholic formalin can offer advantages like faster penetration into tissues compared to formalin alone. cambridge.org Acidified alcoholic formalin has also been used in research involving testicular tissue biopsies. nih.govelifesciences.orgbiorxiv.org

Furthermore, this compound is mentioned as being utilized by researchers to explore new synthetic routes in pharmaceutical production, suggesting potential emerging applications in chemical synthesis research. ontosight.aibiosafety.be However, detailed information on these specific synthetic applications is not provided in the search results.

The use of formaldehyde-containing fixatives, including those with alcohol, is also explored in the context of preserving extracellular vesicles for imaging and potential diagnostic applications, representing an area of ongoing research. google.com

Comparative Analysis of Alcoformol with Alternative Agents in Research Contexts

Comparative Studies with Formalin (Neutral Buffered Formalin) and Formaldehyde-Based Fixatives

Formalin, particularly 10% neutral buffered formalin (NBF), has been the standard fixative in histopathology for over a century due to its ability to preserve tissue architecture. leicabiosystems.comnih.govpathoindia.com However, formalin fixation involves cross-linking, which can mask antigenic sites and damage nucleic acids. nih.govpathoindia.comnih.gov Alcoholic formalin fixatives, like Alcoformol, offer an alternative that combines some benefits of both alcohol and formaldehyde (B43269) fixation.

Assessment of Morphological Preservation Capabilities

Studies comparing alcoholic formalin fixatives (such as Acidified Formal Alcohol - AFA) with NBF have shown comparable, and in some cases, superior preservation of general tissue morphology. nih.govnih.gov Alcohol-based fixatives, including those in this compound formulations, fix tissues by precipitating proteins. nih.govpathoindia.comresearchgate.net This mechanism can lead to better preservation of cellular details, including nuclear structures like nucleoli and mitoses, compared to formalin fixation. nih.govnih.gov While formalin can sometimes cause tissue shrinkage and alterations, alcohol-based fixatives have been reported to show satisfactory tissue architecture and cell borders. thieme-connect.comresearchgate.net

Fixative TypeMechanism of ActionMorphological PreservationCellular Detail (H&E)Tissue Shrinkage
Formalin (NBF)Cross-linkingGoodGood cytoplasm/nuclear contour thieme-connect.comMild shrinkage researchgate.net
Alcohol-based (e.g., Ethanol (B145695), Methanol)CoagulationAcceptable to Good thieme-connect.comClear nuclear/cytoplasmic details researchgate.netCan cause shrinkage/brittleness alone nih.gov
Alcoholic Formalin (this compound/AFA)MixedComparable to Superior nih.govnih.govBetter cellular/nuclear details nih.govnih.govVaries by formulation

Evaluation of Molecular Integrity (DNA, RNA, Protein)

A significant advantage of alcohol-based fixatives, including those found in this compound formulations, over formalin is their superior preservation of nucleic acid integrity. nih.govpathoindia.comnih.govgene-quantification.deresearchgate.net Formalin's cross-linking activity can nick and fragment DNA and RNA, making them less suitable for downstream molecular analyses like PCR and sequencing, especially after prolonged fixation times. nih.govpathoindia.comnih.gov Alcohol-based fixatives, by contrast, preserve nucleic acids more effectively by controlling dehydration rather than forming cross-links. nih.gov

Research indicates that the yield and quality of DNA and RNA extracted from tissues fixed in alcohol-based or alcoholic formalin fixatives are often higher and better preserved compared to NBF-fixed tissues. nih.govnih.govresearchgate.net For instance, studies have shown that RNA integrity is well conserved in ethanol-fixed tissues for extended periods, whereas NBF causes rapid fragmentation. nih.gov While RNA extracted from some alcohol-based fixatives might be of slightly lower quality than from frozen tissues, it is generally sufficient for molecular analyses like real-time PCR. gene-quantification.de Protein preservation can also be impacted by the fixative used, with alcohol-based fixatives potentially offering better preservation of some proteins and their antigenicity compared to formalin, which can mask antigenic sites. nih.govpathoindia.com

Fixative TypeDNA IntegrityRNA IntegrityProtein Integrity/Antigenicity
Formalin (NBF)Fragmentation nih.govnih.govFragmentation nih.govnih.govMasks antigenic sites nih.govpathoindia.com
Alcohol-basedSuperior preservation nih.govnih.govresearchgate.netSuperior preservation nih.govnih.govgene-quantification.deresearchgate.netBetter preservation of some antigens nih.govpathoindia.com
Alcoholic Formalin (this compound/AFA)Good preservation nih.govGood preservation nih.govgene-quantification.deCan preserve antigenicity well nih.gov

Performance in Immunohistochemical and Histochemical Staining Protocols

The performance of this compound and other alcoholic formalin fixatives in immunohistochemical (IHC) and histochemical staining protocols varies depending on the specific formulation and the target antigen or stain. Alcohol-based fixatives work by protein precipitation, which generally does not mask antigenic sites, potentially eliminating the need for antigen retrieval in some cases. nih.gov In contrast, formalin fixation requires antigen retrieval techniques to unmask epitopes altered by cross-linking. nih.gov

Some studies suggest that alcoholic formalin fixatives can yield better cellular details and stronger affinity for certain stains in histochemical protocols like Hematoxylin and Eosin (H&E) compared to NBF. nih.gov For IHC, while some alcohol-based fixatives have shown strong signals and better antigenic stability for certain antibodies, the results can be inconsistent and dependent on the specific antibody and protocol used. nih.govnih.govresearchgate.net Comparative studies have indicated that while alcoholic formalin (like AFA) can perform comparably or even better than formalin for certain antigens (e.g., EGFR), it may be less effective for others (e.g., phospho-HER2). nih.gov This highlights the need for careful validation of IHC protocols when using alternative fixatives. nih.gov

Fixative TypeH&E Staining QualityImmunohistochemistry PerformanceAntigen Retrieval Needed
Formalin (NBF)StandardVariable, requires optimizationGenerally required nih.gov
Alcohol-basedCan show better detail/affinity nih.govVariable, can be antigen-dependent nih.govnih.govresearchgate.netOften not needed nih.gov
Alcoholic Formalin (this compound/AFA)Can show better detail/affinity nih.govVariable, antigen-dependent nih.govMay be reduced or not needed nih.gov

Comparison with Other Alcohol-Based Fixatives (e.g., Ethanol, Methacarn)

This compound, as an alcoholic formalin fixative, shares characteristics with other alcohol-based fixatives like ethanol and Methacarn (typically composed of methanol (B129727), acetic acid, and chloroform). leicabiosystems.comhilarispublisher.com Pure ethanol and methanol are coagulating fixatives that preserve tissues by dehydrating and precipitating proteins. nih.gov While effective for some applications, they can cause tissue shrinkage and brittleness when used alone. nih.gov

Methacarn, another alcohol-based fixative, is known for its excellent preservation of tissue RNA and can be superior to NBF in retaining antigen immunoreactivity, often not requiring antigen retrieval. hilarispublisher.com Studies comparing Methacarn and ethanol-based fixatives (like EthMeth) have shown generally comparable and satisfactory results in terms of tissue morphology and cellular details. researchgate.netresearchgate.net However, some research suggests that Methacarn might be less suitable for certain IHC applications compared to aldehyde fixatives like formalin. vfu.cz

This compound formulations, by incorporating formaldehyde, aim to combine the protein coagulation benefits of alcohol with the structural stabilization provided by formaldehyde's cross-linking. This can potentially mitigate some of the drawbacks of pure alcohol fixation, such as excessive shrinkage, while still offering advantages over formalin in terms of molecular integrity. nih.govmorphisto.de The specific composition of the alcoholic formalin fixative dictates its precise properties and performance relative to other alcohol-based fixatives.

Comparative Efficacy in Antimicrobial Research Models

Information specifically on the comparative efficacy of "this compound" in antimicrobial research models is limited in the provided search results. However, both formaldehyde and alcohols (ethanol, methanol) are known for their antimicrobial properties and are used as disinfectants and preservatives. Formaldehyde is a broad-spectrum antimicrobial agent that acts by cross-linking proteins and nucleic acids, disrupting cellular function. Alcohols denature proteins, which is also lethal to many microorganisms.

In the context of tissue fixation, the primary goal is tissue preservation rather than sterilization, although the fixation process itself inactivates many microbes. The combined effect of formaldehyde and alcohol in this compound would likely provide significant antimicrobial action, contributing to the preservation of tissue specimens by preventing microbial degradation. However, a direct comparative analysis of this compound's antimicrobial efficacy against other fixatives specifically in research models designed to study antimicrobial agents or microbial interactions within tissues was not prominently found in the provided search results.

Methodological Considerations in Comparative Fixative Research

Comparative studies evaluating different fixatives like this compound, formalin, ethanol, and Methacarn require careful methodological considerations to ensure accurate and reliable results. Key factors include:

Tissue Type and Size: Different tissues may react differently to various fixatives based on their composition and density. The size of the tissue sample also affects fixative penetration time. nih.gov

Fixation Time and Temperature: The duration and temperature of fixation are critical parameters that significantly impact the quality of fixation and the preservation of biomolecules. Over-fixation, particularly with formalin, can degrade nucleic acids. nih.govnih.gov

Fixative Formulation and Concentration: The precise composition and concentration of the fixative components (e.g., percentage of formaldehyde, type and concentration of alcohol, presence of buffers or other additives) are crucial and can lead to variations in performance. leicabiosystems.commorphisto.de

Processing and Embedding: Subsequent tissue processing steps (dehydration, clearing, embedding) can also influence tissue morphology and molecular integrity. nih.gov

Downstream Applications: The intended downstream analyses (e.g., H&E staining, IHC, DNA/RNA extraction, molecular assays) dictate the optimal fixative choice and influence the evaluation parameters in comparative studies. nih.govpathoindia.comnih.gov

Evaluation Criteria: Standardized criteria for evaluating morphological preservation, molecular integrity (e.g., RNA integrity number, PCR amplification success), and staining quality are essential for objective comparisons. nih.govnih.gov

Antigen Retrieval Protocols: For IHC comparisons, optimizing and standardizing antigen retrieval protocols for each fixative is necessary, as different fixatives affect antigenicity differently. nih.govnih.gov

Rigorous comparative studies often utilize matched tissue samples exposed to different fixatives under controlled conditions to minimize variability and allow for direct comparison of their effects. nih.gov

Stability, Degradation, and Environmental Fate of Alcoformol

Stability Assessment of Alcoformol Formulations under Controlled Laboratory Conditions

The stability of this compound formulations is primarily influenced by the inherent properties of formaldehyde (B43269) and ethanol (B145695), as well as their interactions within the mixture. Formaldehyde in aqueous solutions is known to exist in equilibrium with its hydrate (B1144303) (methylene glycol) and various oligomers and polymers (paraformaldehyde) wikipedia.org. The presence of ethanol can influence this equilibrium, potentially reducing the tendency for polymerization wikipedia.org.

Stability studies for chemical formulations, in general, involve assessing the product's ability to remain within specified physical, chemical, microbiological, therapeutic, and toxicological specifications throughout its shelf life under defined storage conditions researchgate.net. These studies are crucial for determining appropriate storage conditions and predicting shelf life researchgate.netpqegroup.com.

Long-Term and Accelerated Stability Studies

Long-term stability studies involve storing the product under recommended conditions for the proposed shelf life and testing it at specified intervals researchgate.netpqegroup.com. Accelerated stability studies, on the other hand, use exaggerated conditions (e.g., higher temperature and humidity) to speed up potential degradation processes and predict long-term stability based on kinetic principles like the Arrhenius equation researchgate.netcoriolis-pharma.com.

While general methodologies for long-term and accelerated stability testing are well-established for pharmaceutical and chemical products researchgate.netpqegroup.comcoriolis-pharma.comhealth.milnih.govtandfonline.comepa.govresearchgate.netraps.org, specific detailed research findings including data tables from such studies conducted on this compound formulations are not extensively reported in the analyzed literature. One patent mentions formaldehyde-alcohol complexes remaining stable for over a year when stored google.com. Commercial formaldehyde-alcohol solutions are generally considered stable nih.gov.

Influence of Environmental Factors (Temperature, Light, Humidity) on this compound Stability

Environmental factors such as temperature, light, and humidity are known to influence the stability of chemical compounds and formulations pqegroup.com.

Temperature: Elevated temperatures generally increase reaction rates, potentially accelerating degradation processes like hydrolysis and oxidation. The stability of aqueous formaldehyde is known to be temperature-dependent, with cooling of concentrated solutions potentially causing polymer formation google.com. Heating can reduce formaldehyde polymerization nih.gov.

Light: Photolytic degradation can occur when a substance is exposed to light, particularly UV radiation pqegroup.commdpi.com. While photolytic decomposition of other compounds like methotrexate (B535133) has been studied mdpi.com, specific research on the photolytic stability of this compound as a mixture is not detailed in the search results.

Humidity: The presence of water can facilitate hydrolysis reactions. Formaldehyde in the gas phase is stable in the absence of water nih.gov. In aqueous solutions, formaldehyde exists as methylene (B1212753) glycol, which can polymerize wikipedia.org. Humidity could therefore influence the equilibrium and potential for polymerization or other water-mediated degradation in this compound formulations if not properly sealed.

Specific data quantifying the precise influence of varying temperature, light, or humidity levels on the stability of this compound formulations (formaldehyde-ethanol mixtures) and their degradation rates were not found in the analyzed search results.

Chemical Degradation Pathways of this compound

The chemical degradation of this compound would involve the potential degradation pathways of its primary components, formaldehyde and ethanol, and reactions between them.

Hydrolysis and Oxidation Processes

Hydrolysis: Formaldehyde readily hydrates in water to form methylene glycol wikipedia.orgnih.gov. While this is a reversible reaction and part of the equilibrium in aqueous solutions, further hydrolysis or reactions involving water could potentially occur depending on the conditions. Ethanol can also undergo hydrolysis, although it is generally less susceptible than many other functional groups.

Oxidation: Both formaldehyde and ethanol are susceptible to oxidation. Formaldehyde can be oxidized to formic acid mdpi.com. Ethanol can be oxidized to acetaldehyde (B116499) and further to acetic acid nih.gov. The presence of oxidizing agents or catalysts could promote these reactions.

Specific detailed chemical degradation pathways, including reaction mechanisms and kinetics for this compound as a formaldehyde-ethanol mixture, were not found in the search results. Research on the degradation of formaldehyde and ethanol individually or in other mixtures (e.g., formaldehyde and methanol (B129727) emissions) exists nih.govtandfonline.commdpi.com, but this does not provide specific pathways for the this compound mixture.

Photolytic and Thermal Degradation Mechanisms

Photolytic Degradation: As mentioned in Section 7.1.2, light exposure can induce degradation. Photolytic decomposition typically involves the absorption of light energy by a molecule, leading to bond cleavage or other chemical transformations pqegroup.commdpi.com. The specific photolytic degradation mechanisms for this compound would depend on the absorption properties of formaldehyde and ethanol and the potential for radical formation or other photochemical reactions within the mixture. Research on the photolytic decomposition of other organic compounds highlights the complexity of these pathways and the formation of various degradation products pqegroup.commdpi.com. No specific photolytic degradation mechanisms for this compound were identified in the search results.

Thermal Degradation: Elevated temperatures can lead to thermal decomposition, where molecules break down due to heat energy mdpi.com. The thermal degradation of this compound would involve the thermal stability of formaldehyde and ethanol and their reaction products. Formaldehyde can polymerize upon heating or cooling depending on the concentration and presence of stabilizers wikipedia.orggoogle.com. Ethanol is flammable and can undergo thermal decomposition at high temperatures, typically yielding simpler hydrocarbons, carbon monoxide, and hydrogen. Specific thermal degradation mechanisms and products for this compound as a mixture are not detailed in the analyzed literature.

Research on Waste Treatment and Remediation Strategies for this compound-Containing Effluents

The disposal and treatment of this compound-containing effluents require careful management due to the presence of formaldehyde, which is a known hazardous substance ontosight.ai. Formaldehyde is reactive and can pose risks to waterways and soil if not properly treated ontosight.aimontrose-env.com.

General wastewater treatment processes involve physical, chemical, and biological methods to remove pollutants mdpi.com. For effluents containing organic compounds like formaldehyde and ethanol, biological treatment methods, such as biotrickling filters, have shown potential for removing formaldehyde and methanol vapors from emissions in ethanol production plants nih.govtandfonline.comtandfonline.com. These systems utilize microorganisms to degrade the organic pollutants.

Research on waste treatment strategies for formaldehyde-containing wastes exists, including advanced oxidation processes mdpi.com. However, specific detailed research findings and established remediation strategies specifically tailored for this compound-containing effluents (considering the mixture of formaldehyde and ethanol) are not extensively reported in the readily available public literature. The need for careful environmental management of this compound disposal is acknowledged ontosight.ai.

The development of effective waste treatment and remediation strategies for this compound effluents would likely consider the concentrations of formaldehyde and ethanol, the presence of other components in the specific formulation, and the potential for biodegradation or other treatment methods to effectively remove or neutralize these compounds and their degradation products. Research in related areas, such as the treatment of formaldehyde and ethanol containing industrial emissions or wastewater, can provide relevant insights nih.govtandfonline.comtandfonline.comunl.edu.

Broader Environmental Impact Assessments of this compound in Scientific Disposal Practices

Scientific disposal practices for chemical compounds, including those potentially formulated as "this compound" (understood to contain formaldehyde and likely alcohols), necessitate thorough environmental impact assessments. The environmental fate and effects of such mixtures are largely dictated by the properties of their constituents, with formaldehyde being a primary concern due to its reactivity and toxicity. Scientific disposal aims to mitigate the release of harmful substances into the environment through controlled processes such as wastewater treatment, incineration, and secure landfilling.

Formaldehyde, a key component, is highly soluble in water and biodegradable industrialchemicals.gov.au. Its environmental fate is influenced by the compartment into which it is released. When released to the atmosphere, formaldehyde has a relatively short lifespan, breaking down through photolysis and reaction with hydroxyl radicals industrialchemicals.gov.aunih.govnih.gov. Its atmospheric half-life is estimated to range from hours to a few days depending on conditions nih.govnih.govabdurrahmanince.netdcceew.gov.au. Direct release to aquatic systems or soil is expected to be less significant compared to atmospheric release, though it can occur through spills or disposal of solid wastes containing formaldehyde industrialchemicals.gov.au.

In water, formaldehyde is expected to biodegrade readily, with estimated half-lives ranging from 1 to 10 days nih.govabdurrahmanince.netdcceew.gov.auwrc.org.za. Wastewater treatment plants employing biological treatment systems have shown high removal efficiencies for formaldehyde, with mean removal rates reported as high as 99.9% epa.gov. However, high concentrations could potentially impair the operation of these systems wrc.org.za.

The fate of formaldehyde in soil is less extensively studied, but it is expected to leach into groundwater due to its water solubility abdurrahmanince.net. Nevertheless, biodegradation by microorganisms is anticipated to prevent accumulation, with estimated soil half-lives ranging from 24 to 168 hours based on aqueous biodegradation rates industrialchemicals.gov.au. Despite this, some reports indicate that formaldehyde is not expected to persist in soils epa.govepa.gov.

Scientific disposal practices aim to manage these environmental behaviors. Land disposal, including underground injection and placement in regulated landfills, is a significant route for formaldehyde waste epa.gov. While formaldehyde is not expected to persist in water or soils, highlighting the importance of secure landfill designs to prevent leaching, improper disposal can lead to contamination of soil and water sources industrialchemicals.gov.aunih.gov.

Environmental risk assessments for formaldehyde have focused on its presence in various media. Studies indicate that formaldehyde is not expected to result in significant exposure or risk to aquatic or soil organisms when properly managed epa.govepa.gov. The primary environmental concern often relates to atmospheric exposure, although concentrations in ambient air are generally considered lower than those needed to cause significant negative environmental effects epa.gov.

Data on the specific environmental impact assessments of "this compound" as a defined mixture in scientific disposal are limited in the provided search results. However, assessments of formaldehyde, its primary active component in the context of disinfection or preservation, provide a strong basis for understanding the potential environmental impacts. The presence of alcohols in the mixture would also influence its properties, such as flammability and potential for biodegradation, but formaldehyde's properties are likely dominant in determining the key environmental hazards and fate pathways.

Industrial and Regulatory Frameworks for Alcoformol Use in Research & Manufacturing

Alcoformol in Industrial Process Optimization and Manufacturing Design for Research Reagents

This compound's utility in the production of research reagents stems from the properties of its components. Formaldehyde (B43269) is a potent disinfectant and preservative, effective against a broad spectrum of microorganisms scribd.com. Ethanol (B145695) also possesses disinfectant properties and serves to stabilize formaldehyde, potentially reducing its volatility for certain applications scribd.com.

In industrial process optimization for manufacturing research reagents, the specific concentration of formaldehyde in ethanol in this compound can be varied depending on the intended application scribd.com. For instance, solutions of formaldehyde in alcohol have been noted for use in specific research contexts, such as an 8.75% solution for certain applications in endodontics fishersci.cawikipedia.org. The manufacturing design for research reagents incorporating this compound would therefore need to precisely control the ratio of formaldehyde to ethanol, as well as potentially include buffering agents or stabilizers depending on the reagent's requirements and desired shelf life. The selection of raw materials, specifically the grades of formaldehyde and ethanol, is crucial to ensure the purity and consistency of the final this compound mixture used in research reagent production.

Industrial processes would involve mixing and blending operations designed to achieve homogeneous solutions of the desired concentration. Considerations for process optimization might include temperature and pressure control to manage the volatility of the components, particularly formaldehyde. The design of manufacturing facilities for such reagents must account for the hazardous nature of formaldehyde, incorporating appropriate ventilation and containment systems.

Quality Assurance and Control in the Production of this compound for Research Applications

Quality assurance and control (QA/QC) are paramount in the production of this compound intended for research applications to ensure its consistency, purity, and efficacy. This involves implementing procedures throughout the manufacturing process, from raw material inspection to the testing of the final product.

Key aspects of quality control for this compound production would include:

Raw Material Testing: Verification of the purity and concentration of incoming formaldehyde and ethanol against predefined specifications. Standards exist for the analysis of formaldehyde content in solutions for industrial use, such as volumetric methods applicable to solutions with formaldehyde contents between 25% and 45% iteh.ai. Methods for determining methanol (B129727) content in ethanol for industrial use are also established iteh.ai.

In-Process Control: Monitoring and controlling the mixing process to ensure the correct ratio and homogeneity of formaldehyde and ethanol in the mixture. This could involve in-line analytical techniques to verify concentrations during production.

Final Product Testing: Comprehensive testing of the finished this compound product to confirm its composition, concentration, pH (if buffered), and absence of impurities that could interfere with research applications. Analytical methods for determining formaldehyde concentration, such as photometric methods or HPLC-based techniques, are relevant for quality control iteh.aicdc.govarabjchem.org.

Quality control procedures may involve testing each batch (100% control) or employing sampling plans based on statistical methods ontosight.ai. Implementing a robust quality management system, often aligned with principles of Good Manufacturing Practice (GMP) or Good Laboratory Practice (GLP), is essential for manufacturers of research reagents containing this compound nih.govhabitablefuture.org.

An example of analytical data relevant to quality control, though specifically for formaldehyde analysis, is the accuracy and precision data obtained from a pre-column derivatization HPLC method, demonstrating high recovery rates and low relative standard deviations for formaldehyde derivatives in standard solutions arabjchem.org.

Actual Concentration (ng/mL)Experimental Concentration (ng/mL)Recovery (%)RSD (%)Error (%)
2020.33 ± 0.07101.650.341.65

Table 1: Example Quality Control Data for Formaldehyde Analysis (Adapted from arabjchem.org)

Regulatory Considerations for this compound in Non-Clinical Research and Industrial Use

The use of this compound in non-clinical research and industrial settings is subject to various regulations and guidelines primarily due to the hazardous nature of formaldehyde, which is classified as a carcinogen and irritant scribd.comillinois.educolumbia.eduharvard.eduinsst.es. Regulatory bodies such as the U.S. Environmental Protection Agency (EPA), the European Chemicals Agency (ECHA), and the Occupational Safety and Health Administration (OSHA) impose requirements on the production, handling, storage, and disposal of formaldehyde-containing substances ontosight.aiillinois.educolumbia.eduinsst.essafetyculture.combiognost.comepa.gov.

Relevant regulatory frameworks include:

Toxic Substances Control Act (TSCA) in the US: Regulates chemical substances and mixtures, including restrictions and reporting requirements for formaldehyde ontosight.aisafetyculture.comepa.gov.

REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in the EU: A comprehensive regulation for chemical substances, under which formaldehyde is regulated ontosight.aiinsst.esbiognost.com.

OSHA Formaldehyde Standard (29 CFR 1910.1048): Sets permissible exposure limits (PEL) and short-term exposure limits (STEL) for formaldehyde in the workplace and mandates specific control measures, monitoring, and training illinois.educolumbia.edusafetyculture.com.

GxP Guidelines: Encompass Good Manufacturing Practice (GMP), Good Laboratory Practice (GLP), and Good Distribution Practice (GDP), which establish quality systems for the production, control, and distribution of products in regulated industries, including pharmaceuticals and potentially high-quality research reagents habitablefuture.org.

Compliance with these regulations is mandatory for manufacturers and users of this compound in non-clinical research and industrial applications.

Specific guidelines for handling and storage of this compound in research facilities are largely dictated by the precautions necessary for handling formaldehyde and flammable liquids like ethanol. Key guidelines include:

Ventilation: Handling should be conducted in well-ventilated areas, preferably within a functioning chemical fume hood, to minimize inhalation exposure to formaldehyde vapors illinois.educolumbia.eduharvard.edu.

Personal Protective Equipment (PPE): Appropriate PPE, such as chemical-resistant gloves (e.g., nitrile or butyl), lab coats, and safety glasses or splash goggles, should be worn to prevent skin and eye contact illinois.educolumbia.eduharvard.edu.

Storage: this compound should be stored in tightly closed containers in a cool, well-ventilated area, away from sources of ignition due to the presence of ethanol illinois.eduharvard.edubiognost.com. Incompatible materials, such as strong oxidizers, acids, and alkalis, should be avoided harvard.edu. Unstabilized solutions may require refrigeration illinois.edu.

Spill Response: Procedures for containing and cleaning up spills using appropriate absorbent materials and ventilation should be in place illinois.eduharvard.edubiognost.com.

These guidelines are critical to protect researchers and laboratory personnel from potential health hazards associated with this compound.

Compliance with relevant standards is essential for laboratories and manufacturing facilities handling this compound. This includes adherence to:

OSHA Laboratory Standard (29 CFR 1910.1450): Applicable to laboratories using hazardous chemicals, requiring a Chemical Hygiene Plan and other safety measures illinois.edu.

GMP Standards: For facilities manufacturing this compound as a component of pharmaceutical products or high-grade research reagents, compliance with GMP ensures consistent quality and control nih.govhabitablefuture.org. Key requirements include validated equipment, qualified personnel, documented procedures (SOPs), environmental controls, and data integrity nih.gov.

GLP Standards: Relevant for non-clinical laboratory studies using this compound, ensuring the quality and integrity of research data habitablefuture.org.

General Laboratory Safety Standards: Encompassing proper chemical handling, waste disposal, emergency procedures, and training columbia.eduyale.edu.

Adherence to these standards is crucial for maintaining a safe working environment, ensuring the quality of research reagents, and meeting regulatory obligations.

Standard/RegulationScopeRelevance to this compound
OSHA Formaldehyde StandardOccupational exposure to formaldehydeSets exposure limits and mandates control measures for handling this compound.
OSHA Laboratory StandardUse of hazardous chemicals in laboratoriesRequires safety plans and practices in research labs using this compound.
GMPManufacturing of pharmaceutical products and componentsEnsures quality and consistency in the production of this compound for regulated uses.
GLPNon-clinical laboratory studiesEnsures data integrity and quality in research using this compound.
TSCA (US)Regulation of chemical substances and mixturesGoverns the production, use, and restrictions of formaldehyde and its mixtures.
REACH (EU)Regulation of chemical substancesRegulates the use of formaldehyde within the European Union.

Table 2: Relevant Standards and Regulations for this compound Use

Future Directions and Emerging Research Avenues for Alcoformol

Development of Novel Alcoformol Formulations for Enhanced Research Performance

Past research has explored different concentrations of this compound, such as 8.75% and 3.5% solutions, for varying applications in endodontics wikipedia.orgwikipedia.orgfishersci.iefishersci.ca. The mention of "two new this compound agents" in historical studies suggests previous efforts in formulation development wikipedia.orgwikipedia.orgnih.gov. Future research in this area could potentially focus on developing novel formulations aimed at optimizing its properties for specific research applications. This might involve exploring different alcohol bases, incorporating synergistic agents to enhance antimicrobial activity or stability, or developing new delivery systems to improve targeted action and reduce potential impact on surrounding materials or tissues in research settings. However, specific details on current research into novel this compound formulations for enhanced research performance are not extensively documented in the provided search results.

Sustainable Synthesis and Disposal Approaches for this compound

Increasing global focus on sustainability in chemical processes highlights the importance of developing environmentally friendly synthesis routes and disposal methods for chemical compounds bmrb.io. Given that this compound contains formaldehyde (B43269), a compound with known environmental considerations, future research could investigate more sustainable synthesis approaches that minimize waste generation and energy consumption. Similarly, research into effective and environmentally sound disposal or neutralization methods for this compound waste generated in research or industrial applications would be valuable. However, specific studies focusing on the sustainable synthesis or disposal approaches for this compound were not found in the provided search results.

Exploration of Undiscovered Chemical Reactivities and Interactions of this compound

While the primary known reactivity of this compound relates to its antimicrobial and fixative properties, largely attributed to its formaldehyde component, there may be undiscovered chemical reactivities or interactions that could be relevant for novel applications. Research could delve into its behavior under different conditions, its interactions with various classes of molecules beyond biological components, or its potential as a reagent in specific synthetic pathways. Although some search results touch upon chemical reactions in different contexts fishersci.nonih.gov, there is no specific information available in the provided results detailing research into previously undiscovered chemical reactivities or interactions of this compound itself.

Q & A

Basic Question

  • Methodological Answer : Use the PICOT framework (Population, Intervention/Indicator, Comparison, Outcome, Time) to structure questions. For example:
    • Population: Specific cell lines or animal models.
    • Intervention: Dose ranges or administration routes of this compound.
    • Outcome: Metrics like bioavailability or toxicity thresholds.
    • Align the scope to avoid overly broad/narrow questions by reviewing recent literature to identify gaps .

What methodologies are appropriate for initial in vitro toxicity testing of this compound?

Basic Question

  • Methodological Answer :
    • Experimental Design : Use dose-response assays (e.g., IC50 calculations) with controls.
    • Data Collection : Employ standardized protocols for cell viability (e.g., MTT assays) and replicate experiments to ensure reliability.
    • Metrics : Report results in the metric system (e.g., µM concentrations) with precision aligned to instrument sensitivity .

How can researchers address contradictory findings in this compound’s efficacy across experimental models?

Advanced Question

  • Methodological Answer :
    • Error Analysis : Systematically compare variables (e.g., dosage, model species, exposure duration) and validate protocols .
    • Statistical Reconciliation : Apply mixed-effects models to account for inter-study variability. Use p-values <0.05 with Bonferroni correction for multiple comparisons .
    • Iterative Reanalysis : Re-examine raw data for methodological biases (e.g., contamination risks) .

What considerations are critical when designing longitudinal studies on this compound’s long-term effects?

Advanced Question

  • Methodological Answer :
    • Covariate Adjustment : Predefine covariates (e.g., age, metabolic rates) and ensure consistency in reporting across methods and results sections .
    • Participant Selection : Use stratified sampling to minimize confounding variables. Document inclusion/exclusion criteria rigorously .
    • Data Access : Restrict raw data access to principal investigators to maintain integrity .

How to conduct a systematic literature review on this compound’s mechanisms of action?

Basic Question

  • Methodological Answer :
    • Search Strategy : Use Boolean operators (e.g., "this compound AND pharmacokinetics NOT industrial") in databases like PubMed or Scopus .
    • Gap Identification : Map trends using tools like PRISMA flowcharts and prioritize understudied areas (e.g., metabolomic pathways) .

What strategies integrate multi-omics data to elucidate this compound’s mechanisms?

Advanced Question

  • Methodological Answer :
    • Data Integration : Combine transcriptomic, proteomic, and metabolomic datasets using platforms like Galaxy or KNIME.
    • Table Design : Present results in structured tables with Roman numerals, footnotes, and self-explanatory titles (e.g., "Table I: Differentially Expressed Genes Post-Alcoformol Exposure") .
    • Mixed Methods : Cross-validate findings with qualitative insights (e.g., patient-reported outcomes) .

How to ensure ethical compliance in human subjects research involving this compound?

Basic Question

  • Methodological Answer :
    • Anonymity : De-identify data at collection (e.g., using coded IDs) and limit access to authorized personnel .
    • IRB Protocols : Submit detailed hypotheses, recruitment criteria, and informed consent forms for approval .

Which statistical approaches adjust for covariates in this compound clinical trials?

Advanced Question

  • Methodological Answer :
    • Multivariate Regression : Include covariates (e.g., baseline health status) in models to isolate treatment effects.
    • Sensitivity Analysis : Test robustness by varying covariate inclusion criteria .
    • Reporting : Specify p-values and confidence intervals in tables, avoiding vague terms like "significant" without statistical backing .

Tables for Reference

Q. Table 1. Key Metrics for this compound Toxicity Studies

ParameterRecommended MeasurementPrecisionInstrument Example
IC50µM±0.1 µMSpectrophotometer
Plasma Half-lifeHours±0.5 hrHPLC
Cell Viability% Relative to Control±2%Microplate Reader

Source : Adapted from pharmaceutical reporting standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.